Acide 1-(3-méthoxyphényl)-1H-1,2,3-triazole-4-carboxylique

Vue d'ensemble

Description

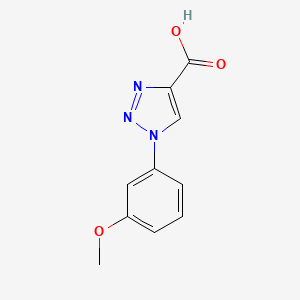

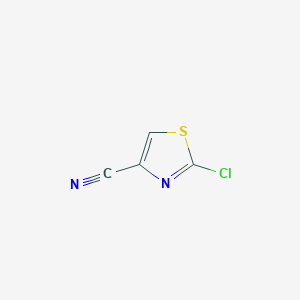

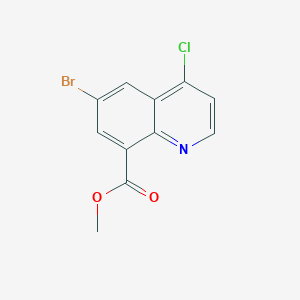

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse biocatalytique

Un concept intégré de biocatalyse-cristallisation a été développé pour la synthèse continue de (S)-1-(3-méthoxyphényl)éthylamine catalysée par une transaminase . Ce composé est un intermédiaire précieux pour la synthèse de la rivastigmine, un médicament très puissant pour le traitement de la maladie d'Alzheimer à un stade précoce .

Traitement de la maladie d'Alzheimer

Comme mentionné ci-dessus, la (S)-1-(3-méthoxyphényl)éthylamine, qui partage le groupe 3-méthoxyphényl avec votre composé, est utilisée dans la synthèse de la rivastigmine . La rivastigmine est un médicament bien connu utilisé pour le traitement de la maladie d'Alzheimer à un stade précoce .

Chélation métallique

La curcumine, un composé qui contient un groupe 3-méthoxyphényl, forme des complexes avec les métaux . Le complexe Al3±curcumine a montré une moindre affinité à la liaison à l'ADN que l'Al3+ libre, ce qui a été attribué à sa capacité à réduire le développement de la maladie d'Alzheimer induite par l'Al3+ . Cela suggère que l'acide 1-(3-méthoxyphényl)-1H-1,2,3-triazole-4-carboxylique pourrait également avoir un potentiel dans la chélation métallique et les applications associées .

Biocéramiques

Les complexes Ga3+ curcumine sont en cours de développement comme biocéramiques innovantes . Compte tenu des similitudes structurelles, il est possible que l'this compound puisse également être utilisé dans le développement de nouveaux matériaux .

Ingénierie enzymatique

Les réactions de synthèse biocatalytique ont eu un impact significatif dans la communauté scientifique et ont même remplacé les voies chimiques existantes dans les procédés industriels . La haute sélectivité des biocatalyseurs se traduit également souvent par des réactions secondaires réduites ou même inexistantes, ce qui se traduit par une meilleure efficacité du processus et des atomes . Compte tenu de la complexité structurelle de l'this compound, il pourrait potentiellement être une cible ou un produit de réactions enzymatiques .

Traitement en aval

Le traitement en aval des systèmes de réaction à base de biocatalyseurs reste un problème et constitue un facteur économique majeur dans le processus global . Ce problème provient principalement de la présence de protéines solubles dans l'eau, de sels tampons, de cofacteurs à base de biocatalyseurs, de substrats et de co-substrats non réagis restants, qui doivent être éliminés efficacement pour garantir une pureté élevée du produit . Le composé this compound, en raison de sa structure unique, pourrait présenter des défis et des opportunités intéressants dans ce domaine .

Mécanisme D'action

- The primary target of this compound is not well-documented in the literature. However, it is structurally related to ferulic acid, which is found mainly in cereals and grains. Ferulic acid possesses antioxidant, anti-inflammatory, anti-diabetic, anticancer, and cardioprotective properties .

Target of Action

Analyse Biochimique

Biochemical Properties

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can bind to proteins like albumin, affecting their function and stability . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination . These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.

Transport and Distribution

The transport and distribution of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid to specific organelles, where it exerts its biological effects . For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDECHAANEPCLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)